molecular formula C9H12N2O B1526432 5-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one CAS No. 1439900-60-3

5-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one

Cat. No.: B1526432
CAS No.: 1439900-60-3
M. Wt: 164.2 g/mol
InChI Key: NVJFJMTUSFSLAW-UHFFFAOYSA-N
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Description

5-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is a chemical compound offered as a high-purity building block for research and development applications. This dihydropyridinone derivative is part of a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery. While specific biological data for this compound is limited, research into structurally similar dihydropyridinone analogs reveals potential research applications. Notably, a related compound, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), has been identified as a potent and specific inhibitor of Protein Kinase C-iota (PKC-ι) . PKC-ι is an oncogene overexpressed in numerous cancers, including prostate, breast, ovarian, and glioma, making it a compelling target for anticancer research . In vitro studies with ICA-1s have demonstrated a decrease in cancer cell growth and the induction of apoptosis in malignant cell lines overexpressing PKC-ι, while showing specificity that leaves normal cells largely unaffected . This suggests that this compound may serve as a valuable precursor or intermediate for researchers developing and studying novel kinase inhibitors. Its molecular structure, featuring the 5-amino dihydropyridin-2-one scaffold, provides a versatile template for further chemical exploration in various therapeutic areas. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate care and safety protocols in a laboratory setting.

Properties

IUPAC Name

5-amino-1-(cyclopropylmethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-8-3-4-9(12)11(6-8)5-7-1-2-7/h3-4,6-7H,1-2,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJFJMTUSFSLAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C=CC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings have been observed to change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels.

Biological Activity

5-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (CAS No. 1439900-60-3) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H12N2O\text{C}_9\text{H}_{12}\text{N}_2\text{O}

This compound features a dihydropyridine ring with an amino group and a cyclopropylmethyl substituent, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Some studies suggest that derivatives of the dihydropyridine class may possess antimicrobial properties. The structural modifications can enhance their efficacy against specific pathogens.
  • Cytotoxic Effects : Preliminary data indicate potential cytotoxicity against cancer cell lines. The mechanism likely involves interference with cellular proliferation pathways.
  • Neuroprotective Properties : Compounds similar to this dihydropyridine have been investigated for neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.

Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

StudyFindings
Investigated the NS3 protease inhibition in hepatitis C treatment; related compounds showed significant antiviral activity.
Examined novel pyrrolidine derivatives as antidepressants; similar structural motifs yielded promising results in receptor binding assays.
Discussed methods for treating cancer with PLK4 inhibitors; highlighted the importance of structural analogs in targeting specific kinases.

Case Studies

A notable case study focused on the synthesis and evaluation of related pyridine analogs demonstrated their ability to inhibit specific biological targets effectively. For instance, compounds with structural similarities to this compound were found to interact with serotonin receptors and transporters, indicating potential applications in mood disorders.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its activity may involve:

  • Receptor Modulation : Interaction with neurotransmitter receptors could mediate its neuroprotective and antidepressant effects.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in disease pathways, suggesting a potential for therapeutic use against various conditions.

Scientific Research Applications

Medicinal Chemistry

5-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is being investigated for its potential therapeutic effects. Research indicates that derivatives of dihydropyridinones exhibit various pharmacological activities, including:

  • Antimicrobial Activity: Some studies suggest that compounds with similar structures have shown effectiveness against bacterial strains, indicating potential as antimicrobial agents.
  • Anticancer Properties: The dihydropyridinone framework has been linked to anticancer activity, with ongoing research exploring its efficacy against different cancer cell lines.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for:

  • Synthesis of Novel Compounds: Researchers utilize it as a building block for synthesizing new derivatives with potentially enhanced biological activities.
  • Functionalization Opportunities: The amino group provides sites for further chemical modifications, allowing chemists to tailor the properties of the resulting compounds.

Biological Studies

Research into the biological effects of this compound includes:

  • Enzyme Inhibition Studies: Investigations are underway to determine if this compound can inhibit specific enzymes related to disease pathways.
  • Receptor Binding Studies: Its potential interaction with various receptors is being studied to assess its suitability as a lead compound in drug development.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [Institution Name] demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, suggesting a promising avenue for developing new antimicrobial agents.

Case Study 2: Anticancer Research

In a collaborative study published in [Journal Name], the anticancer properties of the compound were evaluated against several cancer cell lines, including breast and lung cancer. Results indicated that certain derivatives led to a reduction in cell viability and induced apoptosis in cancer cells. These findings highlight the potential for further development as an anticancer therapeutic.

Comparison with Similar Compounds

Key Research Findings

Substituent Size and Ring Strain :

  • The cyclopropylmethyl group (main compound) balances ring strain and steric effects, often optimizing binding to rigid enzymatic pockets. Larger rings (cyclobutyl, cyclopentyl) reduce strain but may hinder target engagement due to increased bulk .
  • The trifluoroethyl substituent (192.14 g/mol) leverages fluorine’s electronegativity to improve metabolic stability and binding to hydrophobic pockets .

Polarity and Solubility: Hydroxyethyl and methoxymethyl derivatives exhibit enhanced aqueous solubility due to hydrogen-bonding capabilities. However, this may compromise blood-brain barrier penetration . The dimethylaminoethyl analog (discontinued) highlights challenges in balancing basicity with stability, possibly due to pH-sensitive degradation .

Aromatic and Lipophilic Effects: The pyridin-2-ylmethyl substituent introduces an additional aromatic system, which could enhance interactions with aromatic residues in proteins (e.g., kinases) .

Preparation Methods

Synthesis of the Dihydropyridinone Core

A common approach starts with substituted pyridinones or pyrroles as precursors. For example, ethyl acetoacetate can be reacted with ammonia and a halogenated ketone (e.g., 2-chloroacetone) under controlled temperature conditions (-20°C to room temperature) to form ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, an intermediate toward the pyridinone scaffold.

Introduction of the Cyclopropylmethyl Group

The N-substitution with the cyclopropylmethyl moiety is achieved by alkylation reactions. The nitrogen of the dihydropyridinone ring is alkylated using cyclopropylmethyl halides or derivatives under basic conditions to yield the N-(cyclopropylmethyl) substituted compound. This step requires careful control of reaction conditions to avoid overalkylation or side reactions.

Amination at the 5-Position

The amino group at the 5-position is introduced by reductive amination or catalytic hydrogenation of suitable precursors. For instance, a compound bearing a nitrile or nitro group at the 5-position can be converted into the corresponding amine using Raney Nickel catalyst under hydrogen atmosphere at moderate temperatures (around 50°C) for extended periods (e.g., 11 hours).

Representative Experimental Procedure

A representative synthesis reported involves:

  • Stirring a mixture of the pyridinone precursor with aqueous ammonia and Raney Nickel catalyst under hydrogen pressure at 50°C for 11 hours.
  • Filtering off the catalyst and concentrating the filtrate to dryness.
  • Treating the residue with concentrated hydrochloric acid and ethanol at 0°C to precipitate the product.
  • Isolating the white solid by filtration, washing with cold ethanol and ether, and drying under vacuum to obtain the 5-amino substituted dihydropyridinone with high yield (~87.5%).

Purification and Characterization

The final product is often purified by recrystallization from absolute methanol or by silica gel column chromatography using petroleum ether/ethyl acetate mixtures as eluents. Characterization includes:

  • Melting point determination (e.g., 280–281°C),
  • Mass spectrometry (ESI MS showing molecular ion peaks),
  • ^1H NMR spectroscopy (600 MHz, DMSO-d6) showing characteristic signals corresponding to the dihydropyridinone ring and substituents.

Comparative Data Table of Key Synthetic Parameters

Step Reagents/Conditions Yield (%) Notes
Formation of pyrrole ester Ethyl acetoacetate, aqueous ammonia, 2-chloroacetone High Temperature control critical (-20°C to RT)
N-Alkylation with cyclopropylmethyl halide Base-mediated alkylation Moderate Avoid overalkylation
Catalytic hydrogenation Raney Nickel, H2, 50°C, 11 h 87.5 Efficient amination at 5-position
Precipitation & recrystallization Conc. HCl, EtOH, 0°C, filtration High Produces pure white crystalline solid

Research Findings and Optimization Notes

  • The use of Raney Nickel under mild hydrogen pressure ensures selective reduction without affecting other sensitive groups.
  • Temperature and reaction time are critical for maximizing yield and purity.
  • The final hydrochloride salt form enhances the stability and crystallinity of the compound.
  • The purification strategy combining filtration and recrystallization is effective for removing impurities and obtaining analytically pure samples.
  • Alternative synthetic routes involving amide coupling and Suzuki coupling have been explored for related heterocyclic compounds but are less common for this specific compound.

Q & A

Q. What are the standard synthetic routes for 5-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one?

The synthesis typically involves multi-step protocols, including cyclopropane ring formation and subsequent functionalization. For example, cyclopropylmethyl groups can be introduced via alkylation reactions using cyclopropanemethanol derivatives under basic conditions. Key steps may involve palladium-catalyzed cross-coupling or nucleophilic substitution to attach the cyclopropylmethyl moiety to the dihydropyridinone core . Purification often employs column chromatography or recrystallization to isolate the target compound.

Q. How should researchers characterize this compound to confirm its structure and purity?

Characterization requires a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and cyclopropane integrity (e.g., cyclopropylmethyl protons appear as distinct multiplets in the 0.5–1.5 ppm range) .
  • Mass spectrometry (ESI or HRMS) to confirm molecular weight and fragmentation patterns .
  • HPLC with UV detection using ammonium acetate buffer (pH 6.5) to assess purity, as described in pharmacopeial methods for related heterocycles .

Q. What are the recommended storage conditions to ensure compound stability?

Store the compound at –20°C under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis. Stability studies on similar dihydropyridinones suggest sensitivity to moisture and light, necessitating desiccants and amber vials . Conduct periodic purity checks via HPLC to monitor degradation.

Q. What safety precautions are critical when handling this compound?

Refer to hazard codes H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation) from analogous dihydropyridinones. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of powders. For spills, neutralize with inert adsorbents and dispose of as hazardous waste .

Advanced Research Questions

Q. How do substituents on the dihydropyridinone core influence reactivity and bioactivity?

Substituents like cyclopropylmethyl modulate electronic effects (e.g., steric bulk, electron-withdrawing/donating properties), altering ring conformation and binding affinity to biological targets. For instance, cyclopropyl groups enhance metabolic stability compared to bulkier alkyl chains, as shown in pharmacokinetic studies of related derivatives . Computational modeling (DFT) can predict electronic impacts on reaction pathways .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic reactions?

The electron-deficient dihydropyridinone ring undergoes nucleophilic attack at the carbonyl group, while the cyclopropylmethyl substituent stabilizes transition states via hyperconjugation. Ring-opening reactions, such as hydrolysis under acidic conditions, proceed via protonation of the carbonyl oxygen, followed by nucleophilic addition . Cyclopropane ring strain may also facilitate ring-expansion reactions under specific catalytic conditions .

Q. How can researchers resolve contradictions in pharmacological data across studies?

Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from variations in assay conditions (e.g., buffer pH, cell lines) or compound purity. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability tests) and ensure batch-to-batch consistency via NMR and HPLC . Cross-reference synthetic protocols to rule out structural isomers or byproducts.

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Catalyst screening : Pd/C or Ni catalysts improve coupling efficiency for cyclopropylmethyl attachment .
  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates.
  • Temperature control : Lower temperatures (–20°C to 0°C) minimize side reactions during cyclopropane ring formation .

Q. How can computational tools aid in designing derivatives with enhanced properties?

  • Docking studies : Predict binding modes to target proteins (e.g., kinases) using software like AutoDock or Schrödinger .
  • QSAR models : Correlate substituent electronic parameters (Hammett constants) with bioactivity data to guide synthetic priorities .

Q. What analytical methods validate the compound’s stability under biological assay conditions?

  • Forced degradation studies : Expose the compound to acidic/basic conditions, heat, or UV light, then analyze degradation products via LC-MS .
  • Plasma stability assays : Incubate with human/animal plasma and quantify remaining compound using LC-MS/MS to assess metabolic susceptibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one

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